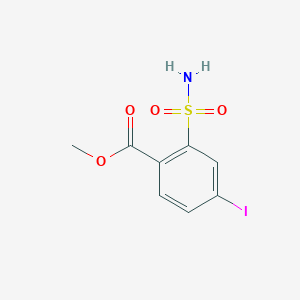

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-iodo-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERRHAHFNNWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449405 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-79-8 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, a key intermediate in synthetic organic chemistry. This document consolidates available data on its structure, physical characteristics, and spectral properties. While detailed experimental protocols and biological activity data for this specific compound are limited in publicly accessible literature, this guide furnishes predicted data and information on related compounds to support research and development activities.

Chemical Structure and Identifiers

This compound is a substituted benzoic acid derivative. The structure features an aminosulfonyl group and an iodine atom on the benzene ring, with a methyl ester functional group.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 4-iodo-2-sulfamoylbenzoate[1] |

| CAS Number | 144550-79-8[1][2][3][4] |

| Molecular Formula | C₈H₈INO₄S[1][3] |

| Molecular Weight | 341.12 g/mol [3] |

| Synonyms | Methyl 4-iodo-2-sulfamoylbenzoate, 2-Carbomethoxy-5-iodobenzenesulfonamide[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 480.3 ± 55.0 °C | [4] |

| Density | 1.912 ± 0.06 g/cm³ | [4] |

| pKa | 9.39 ± 0.60 | Chemicalize |

| LogP | 0.7252 | [3] |

| Topological Polar Surface Area (TPSA) | 86.46 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers should perform their own analytical characterization upon synthesis or acquisition of the compound. For reference, spectral data of structurally related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the amine protons of the sulfonamide group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching (sulfonamide): ~3300-3400 cm⁻¹

-

C=O stretching (ester): ~1700-1730 cm⁻¹

-

S=O stretching (sulfonamide): ~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹

-

C-O stretching (ester): ~1100-1300 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈INO₄S. The exact mass is calculated to be 340.9219 m/z for the [M+H]⁺ ion. Fragmentation patterns would likely involve the loss of the methyl ester group, the aminosulfonyl group, and cleavage of the benzene ring.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from patents describing the preparation of related compounds. One potential pathway involves the multi-step transformation of a substituted toluene derivative.

A patent for a related compound, 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester, describes a three-step reaction starting from sulfonamide methyl toluene involving chlorosulfonation-ammonolysis, oxidation, and methanolysis. A similar strategy could likely be adapted for the synthesis of the title compound.

Caption: Plausible synthetic workflow for the target compound.

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, substituted benzoic acid derivatives and sulfonamides are important pharmacophores in drug discovery. For instance, various aminobenzoic acid derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.

Derivatives of 4-iodobenzoic acid have also been explored for their potential as antimicrobial and anticancer agents. Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including herbicidal sulfonylureas. Its utility in medicinal chemistry lies in its potential as a building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

Safety data for this compound is limited. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in medicinal chemistry and agrochemical synthesis. While comprehensive experimental data on its properties are not widely published, this guide provides a summary of its known identifiers and predicted characteristics. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its biological potential. Researchers working with this compound are encouraged to perform thorough analytical characterization.

References

Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester (CAS 144550-79-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, also known by its IUPAC name methyl 4-iodo-2-sulfamoylbenzoate, is a halogenated aromatic sulfonamide.[1] Its chemical structure incorporates a benzoic acid methyl ester backbone, substituted with an iodo group at the 4-position and an aminosulfonyl (sulfamoyl) group at the 2-position. This compound is primarily recognized as a key synthetic intermediate in the preparation of sulfonylurea herbicides, most notably Iodosulfuron-methyl.[2] Due to its role as a precursor, its technical interest lies predominantly in its chemical synthesis and subsequent transformations rather than its intrinsic biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its pivotal role in agrochemical synthesis.

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computationally predicted properties of this compound.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 144550-79-8 | [2][3][4] |

| Molecular Formula | C₈H₈INO₄S | [1][3][4] |

| Molecular Weight | 341.12 g/mol | [3][4] |

| IUPAC Name | methyl 4-iodo-2-sulfamoylbenzoate | [1] |

| Synonyms | Methyl 4-iodo-2-sulfamoylbenzoate, 2-carbomethoxy-5-iodobenzenesulfonamide | [1] |

| Appearance | White to off-white crystalline powder (typical) | N/A |

| Boiling Point | 480.3 ± 55.0 °C (Predicted) | [5] |

| Density | 1.912 ± 0.06 g/cm³ (Predicted) | [5] |

Table 2: Computationally Predicted Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 86.46 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 0.7252 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from 4-iodotoluene:

-

Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring.

-

Ammonolysis: Conversion of the chlorosulfonyl group to a sulfonamide.

-

Oxidation and Esterification: Oxidation of the methyl group to a carboxylic acid, followed by esterification to yield the final product.

A related patent, CN103755603A, describes a similar process for a non-iodinated analog, which serves as a basis for this proposed protocol.[6]

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-iodo-2-(chlorosulfonyl)toluene

-

To a stirred solution of 4-iodotoluene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at -10 to 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-iodo-2-(chlorosulfonyl)toluene, which may be used in the next step without further purification.

Step 2: Synthesis of 4-iodo-2-sulfamoyltoluene

-

Cool an aqueous solution of ammonia (25-30%) in a reaction vessel to 0-5 °C.

-

Slowly add the crude 4-iodo-2-(chlorosulfonyl)toluene from the previous step to the cold ammonia solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove excess ammonia and salts.

-

Dry the solid under vacuum to obtain 4-iodo-2-sulfamoyltoluene.

Step 3: Synthesis of this compound

-

Disperse 4-iodo-2-sulfamoyltoluene (1.0 eq) in an aqueous solution containing a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid.

-

Heat the mixture to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Filter the mixture to remove manganese dioxide or chromium salts. Acidify the filtrate with concentrated HCl to precipitate the 2-(aminosulfonyl)-4-iodobenzoic acid.

-

Collect the solid acid by filtration and dry it.

-

Suspend the crude acid in methanol (MeOH) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-8 hours (Fischer esterification).

-

After cooling, reduce the volume of methanol under vacuum, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Role in Synthesis of Iodosulfuron-Methyl

The primary utility of this compound is as a key building block for the synthesis of Iodosulfuron-methyl, a widely used post-emergence herbicide. The synthesis involves the coupling of the sulfonamide moiety with an appropriate triazine derivative.

Synthetic Workflow to Iodosulfuron-Methyl

The logical flow from the intermediate to the final active ingredient is depicted below. This process typically involves the reaction of the sulfonamide with a phenyl carbamate derivative of the triazine ring system.

Biological Activity and Applications

There is no significant evidence in the scientific literature to suggest that this compound possesses intrinsic biological or pharmacological activity. Its utility is confined to its role as a chemical intermediate. The structural motifs it contains are of interest in medicinal chemistry; for instance, sulfonamides are a well-known class of pharmacophores, and the iodinated phenyl ring can serve as a handle for further cross-coupling reactions. However, this specific molecule is developed and used for its chemical reactivity in the synthesis of more complex, biologically active compounds like iodosulfuron-methyl.

Conclusion

This compound is a well-defined chemical intermediate with its primary significance rooted in the synthesis of sulfonylurea herbicides. While it lacks direct biological applications, its structural components and reactivity make it an essential precursor in the agrochemical industry. This guide has provided a summary of its known properties and a plausible, detailed synthetic protocol to aid researchers in understanding its chemical context and utility. Further research into derivatives of this compound could potentially explore other applications in materials science or medicinal chemistry.

References

- 1. This compound | C8H8INO4S | CID 10947822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 144550-79-8 [chemicalbook.com]

- 3. 144550-79-8[Methyl 4-iodo-2-sulfamoylbenzoate]- Acmec Biochemical [acmec.com.cn]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 144550-79-8 [m.chemicalbook.com]

- 6. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]

Technical Guide: Molecular Weight of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester. The molecular weight is a fundamental physical property critical for a wide range of applications in research and development, including stoichiometric calculations for chemical reactions, preparation of solutions with specific molar concentrations, and characterization in analytical procedures like mass spectrometry.

Molecular Formula and Structure

The chemical structure of this compound leads to its molecular formula. Multiple chemical databases confirm the molecular formula as C₈H₈INO₄S [1][2][3]. This formula indicates that each molecule of the compound is composed of:

-

8 Carbon (C) atoms

-

8 Hydrogen (H) atoms

-

1 Iodine (I) atom

-

1 Nitrogen (N) atom

-

4 Oxygen (O) atoms

-

1 Sulfur (S) atom

Calculation Methodology

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation. These weights represent a weighted average of the masses of an element's naturally occurring isotopes.

The calculation is performed as follows:

MW = (No. of C atoms × Atomic Weight of C) + (No. of H atoms × Atomic Weight of H) + (No. of I atoms × Atomic Weight of I) + (No. of N atoms × Atomic Weight of N) + (No. of O atoms × Atomic Weight of O) + (No. of S atoms × Atomic Weight of S)

Data Presentation: Atomic and Molecular Weights

The following tables summarize the quantitative data used to determine the molecular weight of C₈H₈INO₄S.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Quantity in Formula | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 8 | 12.011[4][5] |

| Hydrogen | H | 8 | 1.008[6][7] |

| Iodine | I | 1 | 126.904[8][9] |

| Nitrogen | N | 1 | 14.007[10][11] |

| Oxygen | O | 4 | 15.999[12][13] |

| Sulfur | S | 1 | 32.066[14][15] |

Table 2: Molecular Weight Calculation

| Element | Calculation | Subtotal ( g/mol ) |

| Carbon | 8 × 12.011 | 96.088 |

| Hydrogen | 8 × 1.008 | 8.064 |

| Iodine | 1 × 126.904 | 126.904 |

| Nitrogen | 1 × 14.007 | 14.007 |

| Oxygen | 4 × 15.999 | 63.996 |

| Sulfur | 1 × 32.066 | 32.066 |

| Total Molecular Weight | 341.125 |

The calculated molecular weight of this compound is 341.125 g/mol . This value is consistent with figures published in major chemical databases, which report the molecular weight as 341.12 g/mol or 341.13 g/mol [1][2][16].

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight from the compound's formula is illustrated in the diagram below.

References

- 1. This compound | C8H8INO4S | CID 10947822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 144550-79-8 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Iodine History, Symbol & Properties | Study.com [study.com]

- 9. #53 - Iodine - I [hobart.k12.in.us]

- 10. youtube.com [youtube.com]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. quora.com [quora.com]

- 16. This compound CAS#: 144550-79-8 [m.chemicalbook.com]

Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(aminosulfonyl)-4-iodobenzoate, a halogenated aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to provide insights into its physicochemical properties, potential synthetic routes, and spectroscopic characterization. The document also explores the potential applications of this molecule in drug discovery and medicinal chemistry, drawing on the established roles of its key functional moieties: the sulfonamide group and the iodinated benzoic acid scaffold.

Chemical Structure and Properties

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a small organic molecule incorporating a methyl ester, a sulfonamide group, and an iodine atom on a benzene ring.

Chemical Structure:

-

IUPAC Name: Methyl 4-iodo-2-sulfamoylbenzoate[1]

-

Synonyms: this compound, 2-carbomethoxy-5-iodobenzenesulfonamide[1]

-

CAS Number: 144550-79-8[1]

-

Molecular Formula: C₈H₈INO₄S[1]

Physicochemical Properties:

Quantitative experimental data for the target molecule is scarce. The following table summarizes computed and predicted properties from available chemical databases.

| Property | Value | Source |

| Molecular Weight | 341.13 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Boiling Point | 480.3 ± 55.0 °C | ChemicalBook (Predicted) |

| Density | 1.912 ± 0.06 g/cm³ | ChemicalBook (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common method for introducing a sulfonamide group is through the reaction of a sulfonyl chloride with an amine. The sulfonyl chloride can be prepared from the corresponding sulfonic acid or directly from the aromatic ring via chlorosulfonation.

General Experimental Protocol (Hypothetical):

-

Step 1: Esterification of 4-Iodobenzoic Acid. 4-Iodobenzoic acid would be reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions to yield methyl 4-iodobenzoate.

-

Step 2: Chlorosulfonation of Methyl 4-iodobenzoate. The resulting methyl 4-iodobenzoate would then be treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction would introduce a chlorosulfonyl group onto the benzene ring, likely at the position ortho to the activating methyl ester group.

-

Step 3: Amination of Methyl 2-(chlorosulfonyl)-4-iodobenzoate. The final step would involve the reaction of the intermediate sulfonyl chloride with ammonia or an ammonia equivalent to form the desired sulfonamide, methyl 4-iodo-2-sulfamoylbenzoate. The reaction is typically carried out in a suitable solvent and may require basic conditions to neutralize the HCl byproduct.

Spectroscopic Characterization (Representative Data)

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for methyl 4-iodo-2-sulfamoylbenzoate are not available in the public domain. However, we can predict the expected spectral features based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of a substituted methyl benzoate would show characteristic signals for the aromatic protons and the methyl ester protons. For the target molecule, one would expect:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the iodo, aminosulfonyl, and methyl ester substituents.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum would provide information about the carbon framework. Key expected signals include:

-

A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

-

Signals for the aromatic carbons in the range of 120-140 ppm. The carbon bearing the iodine atom would likely be shifted to a higher field (lower ppm value) compared to the others.

-

A signal for the carbonyl carbon of the methyl ester group in the downfield region, typically around 165 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands for the primary sulfonamide around 3350 and 3250 cm⁻¹.

-

C=O stretching: A strong absorption for the ester carbonyl group around 1720 cm⁻¹.

-

S=O stretching: Two strong bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

-

C-O stretching: An absorption for the ester C-O bond around 1250 cm⁻¹.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (341.13 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire methyl ester group (-COOCH₃), and the aminosulfonyl group (-SO₂NH₂).

Applications in Drug Development and Medicinal Chemistry

While there is no specific information on the biological activity of methyl 4-iodo-2-sulfamoylbenzoate, its structural motifs suggest potential applications in medicinal chemistry.

The Role of the Sulfonamide Group:

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents.[2][3] Its presence can confer a variety of biological activities, including:

-

Antimicrobial activity: Sulfonamides were among the first synthetic antimicrobial agents.[2][3]

-

Diuretic activity: Many diuretic drugs contain a sulfonamide moiety.

-

Anticancer activity: Certain sulfonamides have shown efficacy as anticancer agents.

-

Enzyme inhibition: The sulfonamide group can act as a zinc-binding group, leading to the inhibition of metalloenzymes such as carbonic anhydrase.[2]

The Role of the Iodinated Benzoic Acid Scaffold:

Iodo-substituted benzoic acids and their derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The iodine atom can serve several purposes:

-

Increased Lipophilicity: The presence of a halogen atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

-

Synthetic Handle: The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity.

Conclusion

This compound is a compound of interest due to the presence of key pharmacophoric groups. While specific experimental data is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and potential therapeutic utility of this molecule. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-iodo-2-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-iodo-2-sulfamoylbenzoate, a key intermediate in the preparation of various pharmaceutically and agrochemically significant compounds, most notably the herbicide Iodosulfuron-methyl. This document details the synthetic pathway, experimental protocols, and the characterization of the final product and its precursors.

Synthesis of Methyl 4-iodo-2-sulfamoylbenzoate

The synthesis of methyl 4-iodo-2-sulfamoylbenzoate is a multi-step process that begins with the readily available 4-iodobenzoic acid. The overall synthetic scheme involves three primary stages: esterification of the carboxylic acid, chlorosulfonation of the aromatic ring, and subsequent amination to form the desired sulfonamide.

Synthetic Pathway

The logical workflow for the synthesis is outlined below:

Caption: Synthetic workflow for methyl 4-iodo-2-sulfamoylbenzoate.

Experimental Protocols

Step 1: Fischer Esterification of 4-Iodobenzoic Acid to Methyl 4-iodobenzoate

The initial step involves the conversion of 4-iodobenzoic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.

-

Materials:

-

4-Iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

-

Procedure:

-

To a solution of 4-iodobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-iodobenzoate.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Chlorosulfonation of Methyl 4-iodobenzoate

The second step introduces the sulfonyl chloride group onto the aromatic ring at the position ortho to the ester group. This is achieved through an electrophilic aromatic substitution reaction with chlorosulfonic acid.

-

Materials:

-

Methyl 4-iodobenzoate

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice bath

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a gas trap, dissolve methyl 4-iodobenzoate in anhydrous dichloromethane and cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude methyl 2-chlorosulfonyl-4-iodobenzoate, which is often used in the next step without further purification.

-

Step 3: Amination of Methyl 2-chlorosulfonyl-4-iodobenzoate

The final step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide by reaction with ammonia.

-

Materials:

-

Methyl 2-chlorosulfonyl-4-iodobenzoate

-

Ammonia solution (aqueous, concentrated) or ammonia gas

-

Dichloromethane or tetrahydrofuran (THF)

-

Ice bath

-

-

Procedure:

-

Dissolve the crude methyl 2-chlorosulfonyl-4-iodobenzoate in a suitable solvent such as dichloromethane or THF and cool the solution in an ice bath.

-

Slowly add a concentrated aqueous ammonia solution or bubble ammonia gas through the solution.

-

Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

If an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude methyl 4-iodo-2-sulfamoylbenzoate.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization Data

The structural confirmation of methyl 4-iodo-2-sulfamoylbenzoate and its precursors is achieved through various spectroscopic and physical methods.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | White solid |

| Methyl 4-iodobenzoate | C₈H₇IO₂ | 262.04 | White solid |

| Methyl 4-iodo-2-sulfamoylbenzoate | C₈H₈INO₄S | 341.12 | Solid |

Spectroscopic Data

Methyl 4-iodobenzoate:

-

¹H NMR (CDCl₃, ppm): δ 7.80 (d, 2H), 7.20 (d, 2H), 3.90 (s, 3H).

-

¹³C NMR (CDCl₃, ppm): δ 166.5, 137.8, 131.2, 129.0, 99.5, 52.4.

-

IR (KBr, cm⁻¹): ~1720 (C=O stretch), ~1280 (C-O stretch), ~840 (C-I stretch).

-

Mass Spectrum (m/z): [M]⁺ at 262.

Methyl 4-iodo-2-sulfamoylbenzoate (Expected):

-

¹H NMR: The spectrum is expected to show signals for the three aromatic protons, the methyl ester protons, and the sulfonamide protons. The aromatic signals would likely appear as complex multiplets due to the substitution pattern. The methyl protons of the ester would be a singlet around 3.9-4.0 ppm, and the NH₂ protons of the sulfonamide would appear as a broad singlet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the aromatic carbons, the ester carbonyl carbon, and the ester methyl carbon.

-

IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), the S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and the C-O stretching of the ester (around 1280 cm⁻¹).

-

Mass Spectrum (m/z): The molecular ion peak [M]⁺ is expected at 341.

Signaling Pathways and Logical Relationships

The synthesis of methyl 4-iodo-2-sulfamoylbenzoate is a linear sequence of reactions, where the product of each step serves as the reactant for the next. This logical progression is crucial for the successful formation of the final product.

Caption: Logical progression of the synthetic steps.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of methyl 4-iodo-2-sulfamoylbenzoate. The described three-step process, involving Fischer esterification, chlorosulfonation, and amination, provides a clear pathway for researchers and scientists in the fields of drug discovery and agrochemical development. While detailed experimental characterization data for the final product is sparse in the public domain, the provided information on its precursors and the expected spectral features serves as a valuable reference for the synthesis and identification of this important chemical intermediate.

Spectroscopic and Synthetic Profile of 2-Carbomethoxy-5-iodobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended to serve as a comprehensive resource, presenting quantitative data in a clear, tabular format, outlining detailed experimental protocols, and visualizing relevant biological pathways.

Spectroscopic Data

The structural integrity of 2-carbomethoxy-5-iodobenzenesulfonamide has been confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | s | 1H | Ar-H |

| 8.19 | d, J=8.0 Hz | 1H | Ar-H |

| 7.62 | d, J=8.0 Hz | 1H | Ar-H |

| 10.2 | br s | 1H | SO₂NH |

| 3.9 (assumed) | s | 3H | OCH₃ |

Note: The chemical shift for the methoxy group protons is assumed based on typical values for methyl esters and was not explicitly stated in the available literature.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Strong, Broad | N-H Stretch (Sulfonamide) |

| 1720-1700 | Strong | C=O Stretch (Ester) |

| 1350-1310 | Strong | S=O Asymmetric Stretch |

| 1160-1120 | Strong | S=O Symmetric Stretch |

| 1250-1200 | Strong | C-O Stretch (Ester) |

| 850-800 | Strong | C-I Stretch |

Note: The IR data is predicted based on characteristic functional group absorptions as specific experimental data was not available in the searched literature.

Table 3: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 341.9 | - | [M+H]⁺ (Calculated for C₈H₈INO₄S) |

| 310.9 | - | [M-OCH₃]⁺ |

| 247.9 | - | [M-SO₂NH₂]⁺ |

Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns. Specific experimental mass spectra were not found in the available literature.

Experimental Protocols

The following protocols are based on the synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide as described in the literature.[1]

Synthesis of 2-Carbomethoxy-5-iodobenzenesulfonamide

The synthesis involves a multi-step process starting from p-nitrotoluene. The key final step is the esterification of 6-iodosaccharin.

Materials:

-

6-Iodosaccharin

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of 6-iodosaccharin and an excess of methanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization to yield 2-methoxycarbonyl-5-iodobenzene sulfonamide.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy:

¹H NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.[1]

Biological Context: Carbonic Anhydrase Inhibition

Sulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4][5] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO₂ and ion transport, and biosynthetic reactions.[3][4] The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3][5]

The inhibitory action of sulfonamides on carbonic anhydrase is a key example of enzyme-inhibitor interaction. The following diagram illustrates the generalized mechanism of this inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The workflow for identifying and characterizing enzyme inhibitors like sulfonamides often follows a structured path from synthesis to biological evaluation.

Caption: Workflow for Sulfonamide-based Enzyme Inhibitor Discovery.

References

Physical and chemical properties of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. This document consolidates available data on its structure, properties, and synthesis, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound, also known by its IUPAC name methyl 4-iodo-2-sulfamoylbenzoate, is a multifaceted organic compound.[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a sulfonamide group, and an iodine atom.

Molecular Formula: C₈H₈INO₄S[2]

Molecular Weight: 341.12 g/mol [2]

Synonyms:

-

Methyl 4-iodo-2-sulfamoylbenzoate[1]

-

2-Carbomethoxy-5-iodobenzenesulfonamide[1]

-

Benzoic acid, 2-(aminosulfonyl)-4-iodo-, methyl ester[3]

Physical Properties

| Property | Value | Source |

| Melting Point | No experimental data available. For comparison, the melting point of methyl 4-iodobenzoate is 112-116 °C. | N/A |

| Boiling Point | 480.3 ± 55.0 °C (Predicted) | [4] |

| Density | 1.912 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | No specific data is available. However, the presence of a polar sulfamoyl group suggests potential solubility in polar organic solvents.[5] Sulfamoylbenzoic acids are noted to be soluble in water and some organic solvents like ethanol and acetone.[6] | N/A |

| Appearance | No specific data available. Related compounds like methyl 4-iodobenzoate appear as white to orange or pale brown crystals or powder.[7] | N/A |

Chemical Properties and Reactivity

The chemical behavior of this molecule is dictated by its functional groups: the methyl ester, the aromatic sulfonamide, and the aryl iodide. The ester group can undergo hydrolysis to the corresponding carboxylic acid. The sulfonamide group imparts acidic properties to the amide proton and can participate in hydrogen bonding. The iodine atom on the aromatic ring is a potential site for various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from related preparations. A plausible route involves the chlorosulfonation of a suitable benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent esterification and iodination, or performing these steps in a different order.

For instance, a general method for preparing aminobenzoic acid derivatives has been patented.[8] Another patent describes a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which involves halogenation of a 2-methoxy-4-acetylamino-benzoic acid methyl ester.[9]

A potential synthetic workflow is outlined below:

Caption: A potential synthetic pathway for this compound.

Spectroscopic Analysis

While experimental spectra for the title compound are not available, the expected spectral characteristics can be predicted based on its functional groups and data from similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the sulfonamide protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons should present as a singlet at approximately δ 3.9 ppm. The two protons of the sulfonamide group (NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will resonate in the typical range of 120-150 ppm, with the carbon attached to the iodine atom showing a characteristic chemical shift. The methyl carbon of the ester will appear upfield, around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching of the sulfonamide group: two bands in the region of 3400-3200 cm⁻¹.

-

C=O stretching of the methyl ester: a strong band around 1720-1700 cm⁻¹.[10]

-

S=O stretching of the sulfonamide group: two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[11]

-

C-O stretching of the ester: a band in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H and C=C stretching : bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 341. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the sulfonamide group. The presence of iodine would result in a characteristic isotopic pattern. Fragmentation of benzoic acid esters often involves the loss of the alkoxy radical.[12][13]

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[11] Furthermore, substituted benzamides and their derivatives have been investigated for a range of biological activities, including fungicidal and herbicidal properties.[14][15] Derivatives of benzimidazole-sulfonyl compounds have also shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[16] The presence of the sulfonamide and substituted benzene ring suggests that this compound could be a candidate for screening in various biological assays.

References

- 1. This compound | C8H8INO4S | CID 10947822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 144550-79-8 [chemicalbook.com]

- 4. This compound CAS#: 144550-79-8 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 4-iodobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. US5631402A - Process for preparing aminobenzoic acid derivatives - Google Patents [patents.google.com]

- 9. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data for this molecule in public literature, this document provides a comprehensive overview of the solubility of structurally related sulfonamides in various organic solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound via the reliable shake-flask method is presented. This guide aims to equip researchers with the necessary information and methodologies to effectively assess the solubility of this compound and similar compounds in a laboratory setting.

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This compound, a sulfonamide derivative, possesses structural features that suggest its solubility behavior is crucial for its potential therapeutic applications. Understanding its solubility profile allows for the selection of appropriate solvent systems for crystallization, the development of suitable dosage forms, and the prediction of its behavior in biological systems.

Solubility of Structurally Related Sulfonamides

To provide a frame of reference for the expected solubility of this compound, the following table summarizes the experimentally determined solubility of other sulfonamides in a range of common organic solvents at various temperatures.

| Sulfonamide | Solvent | Temperature (°C) | Solubility |

| Sulfamethoxazole | Water | 15 | - |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Methanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Ethanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| 1-Propanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Acetone | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Chloroform | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Sulfisoxazole | Water | 15 | - |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Methanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Ethanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| 1-Propanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Acetone | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Chloroform | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Sulphasalazine | Water | 15 | - |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Methanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Ethanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| 1-Propanol | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Acetone | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - | ||

| Chloroform | 15 | - | |

| 25 | - | ||

| 37 | - | ||

| 45 | - |

Note: Specific solubility values for the listed sulfonamides are not provided in the search results, but the referenced studies indicate that such data has been experimentally determined and can be found in the cited literature.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2] It involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (or other compound of interest)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a practical framework for researchers. By understanding the solubility behavior of structurally similar sulfonamides and employing the detailed experimental protocol for the shake-flask method, scientists can confidently determine the solubility profile of this compound. This information is invaluable for advancing the research and development of new pharmaceutical agents by enabling informed decisions regarding solvent selection for synthesis, purification, and formulation.

References

Technical Guide: Stability and Storage of Methyl 4-iodo-2-sulfamoylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental stability data for methyl 4-iodo-2-sulfamoylbenzoate was found in the public domain at the time of this writing. The following guide is constructed based on the known chemical properties of its constituent functional groups (aryl iodide, sulfonamide, methyl ester), general principles of organic chemistry, and established guidelines for drug stability testing, such as those from the International Council for Harmonisation (ICH). The data and pathways presented are predictive and should be confirmed by empirical testing.

Introduction

Methyl 4-iodo-2-sulfamoylbenzoate is a complex organic molecule featuring an aryl iodide, a sulfonamide, and a methyl ester functional group. Understanding its stability profile is critical for its handling, storage, and application in research and drug development to ensure its integrity, purity, and safety. This document provides a technical overview of the potential stability challenges and recommended storage conditions for this compound.

Predicted Stability Profile

The stability of methyl 4-iodo-2-sulfamoylbenzoate is influenced by its three primary functional groups. Each is susceptible to degradation under specific conditions.

-

Aryl Iodide: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage. This can be initiated by light (photolysis) or heat, potentially leading to de-iodination and the formation of impurities.

-

Sulfonamide: The sulfonamide group is prone to hydrolysis, particularly under acidic conditions, which can cleave the sulfur-nitrogen bond. While generally more stable in neutral to alkaline conditions, this is a key potential degradation pathway.

-

Methyl Ester: Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and methanol.

Based on these characteristics, the compound is likely sensitive to acidic pH, elevated temperatures, and light exposure.

Data Presentation: Predicted Stability under Various Conditions

The following table summarizes the hypothetical quantitative stability data for methyl 4-iodo-2-sulfamoylbenzoate based on the chemical properties of its functional groups. These values are for illustrative purposes and must be verified experimentally.

| Condition Category | Stress Condition | Parameter | Predicted Outcome | Potential Degradants |

| Hydrolytic | 0.1 M HCl at 60 °C for 24h | % Degradation | 15 - 30% | 4-iodo-2-sulfamoylbenzoic acid, 2-carboxy-5-iodobenzenesulfonamide |

| pH 7 buffer at 60 °C for 24h | % Degradation | < 5% | Minimal degradation expected | |

| 0.1 M NaOH at 60 °C for 24h | % Degradation | 10 - 20% | 4-iodo-2-sulfamoylbenzoic acid | |

| Oxidative | 3% H₂O₂ at RT for 24h | % Degradation | 5 - 15% | Oxidized impurities (e.g., N-oxides) |

| Photolytic | ICH Q1B Option 2 (Solid) | % Degradation | 5 - 20% | 4-methyl-2-sulfamoylbenzoate, other de-iodinated species |

| Thermal (Solid) | 80 °C for 48h | % Degradation | < 10% | Various thermal decomposition products |

Potential Degradation Pathways

The primary degradation pathways for methyl 4-iodo-2-sulfamoylbenzoate are predicted to be hydrolysis of the ester and sulfonamide groups, and photolytic cleavage of the carbon-iodine bond.

Caption: Predicted degradation pathways for methyl 4-iodo-2-sulfamoylbenzoate.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of methyl 4-iodo-2-sulfamoylbenzoate, based on ICH guidelines.[1][2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for forced degradation studies.

a) Acid and Base Hydrolysis: [3][4][5][6]

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

For acid hydrolysis, dilute the stock solution with 0.1 M to 1 M HCl to a final concentration of approximately 1 mg/mL.

-

For base hydrolysis, dilute the stock solution with 0.1 M to 1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60-80°C).

-

Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).

-

Neutralize the aliquots immediately (base for the acid sample, acid for the base sample).

-

Analyze the samples by a stability-indicating HPLC method.

b) Oxidative Degradation: [3]

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature for a set duration (e.g., 24 hours), protected from light.

-

Analyze the sample by HPLC.

c) Thermal Degradation: [7]

-

For solid-state analysis, place a known quantity of the solid compound in a controlled temperature oven (e.g., 60-100°C).

-

For solution-state analysis, prepare a 1 mg/mL solution and incubate at a controlled temperature.

-

Analyze samples at specified time points.

d) Photodegradation: [3]

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the light-exposed and dark control samples by HPLC.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to determine its shelf-life.

Caption: Logic for long-term and accelerated stability testing.

-

Place samples of methyl 4-iodo-2-sulfamoylbenzoate in containers that are representative of the proposed storage containers.

-

Store the samples under the following conditions as per ICH guidelines:[8]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

At each time point, perform tests for appearance, assay, and purity (including determination of degradation products).

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended for methyl 4-iodo-2-sulfamoylbenzoate to minimize degradation:

-

Temperature: Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.

-

Light: Protect from light. Store in an amber vial or a light-resistant container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

pH: Avoid contact with strong acids and bases. Store in a dry, neutral environment.

By adhering to these storage and handling guidelines, the chemical integrity of methyl 4-iodo-2-sulfamoylbenzoate can be maintained for a longer duration. It is imperative that these recommendations are validated through rigorous, substance-specific stability studies.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the NMR Spectral Data of 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a halogenated and sulfonated aromatic compound with potential applications in medicinal chemistry and drug development as a synthetic intermediate. A thorough understanding of its molecular structure is paramount for its application and further derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound.

It is important to note that while extensive searches have been conducted, publicly available, experimentally determined ¹H and ¹³C NMR data for this compound is limited. Therefore, this guide presents a combination of reported data for structurally related compounds and a predicted analysis based on established spectroscopic principles.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data is based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons. The structure and numbering scheme for the analysis are provided below.

Molecular Structure:

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester from the starting material 2-amino-4-iodobenzoic acid. This synthesis is relevant for researchers and professionals in the fields of medicinal chemistry and drug development, as sulfonamide derivatives are a significant class of therapeutic agents. The protocol outlines a four-step reaction sequence: 1) diazotization of the aromatic amine, 2) introduction of a sulfonyl chloride group via a Sandmeyer-type reaction, 3) amination of the sulfonyl chloride to form the sulfonamide, and 4) esterification of the carboxylic acid to yield the final product. This guide includes detailed experimental procedures, tables of reagents and reaction parameters, and workflow diagrams to ensure clarity and reproducibility.

Introduction

The synthesis of substituted benzoic acid derivatives is a cornerstone of modern pharmaceutical research. The target molecule, this compound, incorporates a sulfonamide moiety, a well-established pharmacophore, and an iodine atom, which can serve as a handle for further chemical modifications such as cross-coupling reactions. The starting material, 2-amino-4-iodobenzoic acid, provides a readily available scaffold for the introduction of the desired functional groups. This protocol details a reliable and logical synthetic route for the preparation of this important building block.

Overall Reaction Scheme

The synthesis proceeds through the following four key steps:

-

Diazotization: The amino group of 2-amino-4-iodobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

-

Amination: The resulting 2-(chlorosulfonyl)-4-iodobenzoic acid is treated with ammonia to yield 2-(aminosulfonyl)-4-iodobenzoic acid.

-

Esterification: Finally, the carboxylic acid is esterified using methanol under acidic conditions to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Diazo-4-iodobenzoic acid chloride

This step involves the conversion of the primary aromatic amine to a diazonium salt.

Materials:

-

2-amino-4-iodobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-iodobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is indicated by a change in the appearance of the mixture.

-

Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (blue-black color) indicates the completion of the diazotization.

Step 2: Synthesis of 2-(Chlorosulfonyl)-4-iodobenzoic acid

This step utilizes a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

Materials:

-

Diazonium salt solution from Step 1

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

Procedure:

-

In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid, pre-cooled to 0 °C.

-

Add a catalytic amount of copper(I) chloride to this solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid

This step converts the sulfonyl chloride to the desired sulfonamide.

Materials:

-

2-(Chlorosulfonyl)-4-iodobenzoic acid from Step 2

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

Procedure:

-

Add the crude 2-(chlorosulfonyl)-4-iodobenzoic acid from Step 2 portion-wise to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

-

Continue stirring in an ice bath for 1-2 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound

This final step is a Fischer esterification of the carboxylic acid.

Materials:

-

2-(Aminosulfonyl)-4-iodobenzoic acid from Step 3

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Suspend 2-(aminosulfonyl)-4-iodobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-amino-4-iodobenzoic acid (1.0 eq) | HCl (conc.), NaNO₂ (1.1 eq) | Water | 0-5 | 0.5 | >95 (in solution) |

| 2 | Diazonium salt (1.0 eq) | SO₂, CuCl (cat.) | Glacial Acetic Acid | 0-10, then RT | 3-4 | 60-70 |

| 3 | 2-(Chlorosulfonyl)-4-iodobenzoic acid (1.0 eq) | NH₄OH (conc.) | Water | 0-5 | 1-2 | 80-90 |

| 4 | 2-(Aminosulfonyl)-4-iodobenzoic acid (1.0 eq) | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | 75-85 |

Table 2: Physicochemical Properties of the Final Product

| Property | Value |

| IUPAC Name | methyl 4-iodo-2-sulfamoylbenzoate[1] |

| Molecular Formula | C₈H₈INO₄S[1] |

| Molecular Weight | 341.12 g/mol [1] |

| Appearance | White to off-white solid |

| CAS Number | 144550-79-8[1][2] |

Visualizations

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway from starting material to final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (HCl, H₂SO₄) are highly corrosive and should be handled with extreme care.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Sulfur dioxide is a toxic and corrosive gas.

-

Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (sulfonamide, ester, carboxylic acid).

-

Melting Point Analysis: To assess the purity of the solid compounds.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The provided data tables and diagrams serve as a quick reference to facilitate the experimental workflow.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures.[1] This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous drug candidates.[2] This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, a versatile building block in medicinal chemistry. The presence of the aminosulfonyl and methyl ester groups makes this substrate relevant for the synthesis of a variety of pharmacologically active compounds.

The protocol herein is designed as a robust starting point, which can be further optimized depending on the specific boronic acid or ester coupling partner. The substrate, this compound, is an electron-deficient aryl iodide, which generally exhibits high reactivity in the oxidative addition step of the catalytic cycle.[3] However, the ortho-aminosulfonyl group may introduce steric hindrance and potential for catalyst inhibition, necessitating the use of appropriate bulky and electron-rich ligands to facilitate efficient coupling.[4][5]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the catalyst.

Materials and Reagents

-

Aryl Halide: this compound

-

Boronic Acid: Arylboronic acid of choice

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂]

-

Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky, electron-rich phosphine ligand.[4]

-

Base: Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

-

Solvents: Anhydrous 1,4-Dioxane (or Toluene) and Degassed Deionized Water

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-